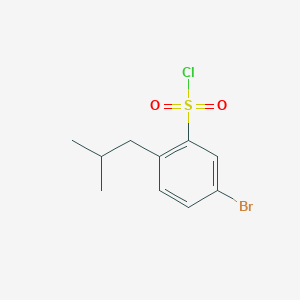

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 2490404-45-8 . It has a molecular weight of 311.63 .

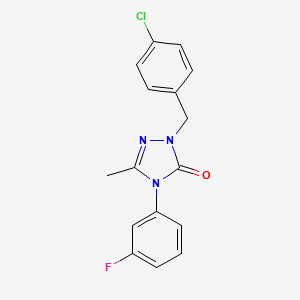

Molecular Structure Analysis

The InChI code for “5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride” is1S/C10H12BrClO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3 . This indicates the molecular structure of the compound.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

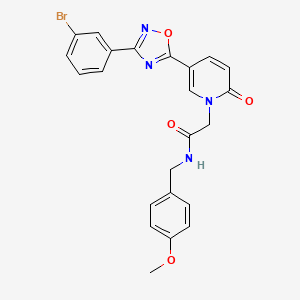

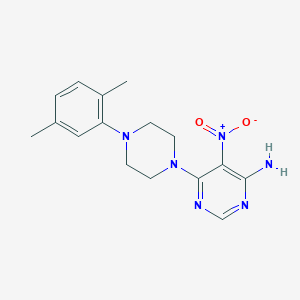

Synthesis of 5-Bromo-2-Chloropyrimidin-4-Amine Derivatives : A series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized using a nucleophilic substitution reaction with sulfonyl and acid chlorides. These compounds, including one named N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide, showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Synthesis of Pyrimidine Derivatives with Antiproliferative Activity : A study focused on the synthesis of new pyrimidine derivatives, including processes involving bromine in glacial acetic acid to yield 5-bromo derivatives. Preliminary screening showed these compounds to have moderate to strong growth inhibition activity against the HEPG2 cell line, with potential as antiproliferative agents (Awad et al., 2015).

Catalytic Reactions and Arylation

Palladium-Catalysed Arylation Using Benzenesulfonyl Chlorides : A study demonstrated the use of (poly)halo-substituted benzenesulfonyl chlorides, including bromo-variants, for palladium-catalysed desulfitative arylation. These reactions showed regioselective arylations and tolerated various substituents, indicating potential applications in synthesizing complex organic compounds (Skhiri et al., 2015).

Synthesis of Benzenesulfonyl Chlorides as Coupling Partners : This study focused on the reactivity of benzenesulfonyl chlorides in palladium-catalyzed desulfitative arylation, showing that these chlorides, including bromo-variants, could be successfully coupled without cleavage of C–Br bonds. This reaction demonstrates the potential of benzenesulfonyl chlorides in accessing functionalized compounds (Beladhria et al., 2014).

Miscellaneous Applications

Synthesis of Benzosiloxaboroles : A synthesis process was developed for potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate from 4-bromo-2-chlorophenol. This compound was useful in various derivatizations, leading to a range of O-functionalized benzosiloxaboroles with potential antibacterial applications (Pacholak et al., 2021).

Photostimulated Reactions and Hydrodehalogenation : Research on photostimulated reactions of aryl and alkyl chlorides and bromides with the monoanion of reduced ethyl benzoate showed high yields of reduced products. This work demonstrates the potential of these compounds in photochemical processes and radical reactions (Vaillard et al., 2004).

Propiedades

IUPAC Name |

5-bromo-2-(2-methylpropyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECNIOYQQRAKKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2372030.png)

![5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2372032.png)

![(E)-4-(Dimethylamino)-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2372033.png)

![7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2372034.png)

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2372039.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B2372041.png)

![3-benzyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2372044.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)